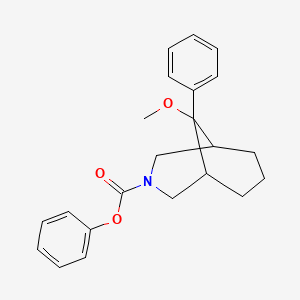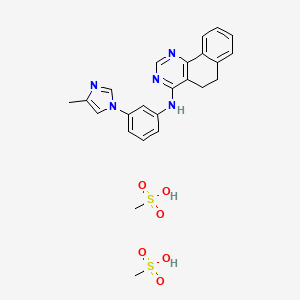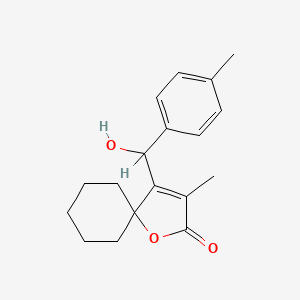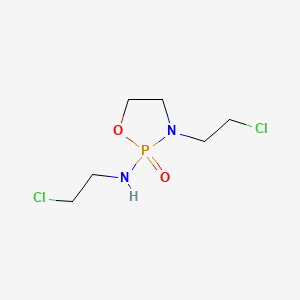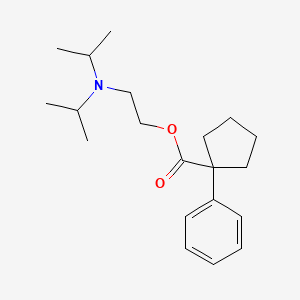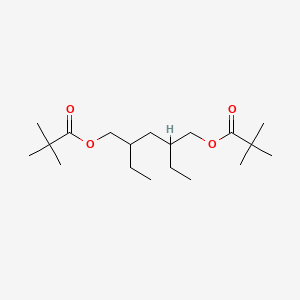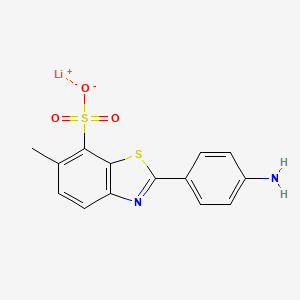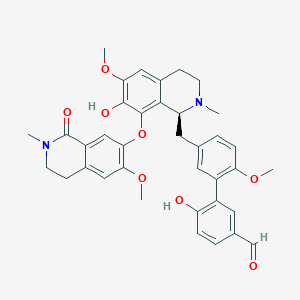
Secantioquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Secantioquine involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of Isoquinoline Derivatives: The initial step involves the synthesis of isoquinoline derivatives through cyclization reactions.
Functional Group Modifications:
Coupling Reactions: The final steps include coupling reactions to form the biphenyl structure and the incorporation of additional functional groups
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity this compound
Analyse Des Réactions Chimiques
Types of Reactions: Secantioquine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of new functional groups by replacing existing ones
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical transformations .
Applications De Recherche Scientifique
Secantioquine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Secantioquine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses .
Comparaison Avec Des Composés Similaires
Secantioquine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Isoquinoline derivatives, biphenyl compounds, and other polyfunctional organic molecules.
Uniqueness: this compound’s unique combination of functional groups and its complex structure make it distinct from other compounds in its class .
Propriétés
Numéro CAS |
93767-29-4 |
|---|---|
Formule moléculaire |
C37H38N2O8 |
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
4-hydroxy-3-[5-[[(1S)-7-hydroxy-6-methoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C37H38N2O8/c1-38-12-11-24-18-33(46-5)35(42)36(47-32-19-25-23(17-31(32)45-4)10-13-39(2)37(25)43)34(24)28(38)16-21-7-9-30(44-3)27(14-21)26-15-22(20-40)6-8-29(26)41/h6-9,14-15,17-20,28,41-42H,10-13,16H2,1-5H3/t28-/m0/s1 |
Clé InChI |
ZOBAYWQPWZMJPP-NDEPHWFRSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C(=C2[C@@H]1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




